molecular formula C16H15ClN2O4S B2638875 ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine CAS No. 1023499-77-5

((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine

Cat. No. B2638875
CAS RN: 1023499-77-5
M. Wt: 366.82
InChI Key: WSHPVORXSHDACW-UHFFFAOYSA-N
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Description

The compound ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine is an organic molecule that contains a sulfonyl group attached to a 4-chloro-2-nitrophenyl group and a tetrahydronaphthylamine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-chloro-2-nitrophenyl sulfonyl chloride with a tetrahydronaphthylamine. The sulfonyl chloride would act as an electrophile, reacting with the nucleophilic amine group to form the sulfonyl amide bond .


Molecular Structure Analysis

The molecule contains several functional groups, including a sulfonyl group, a nitro group, and an amine group. The presence of these groups would likely result in a complex three-dimensional structure with potential for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine, or the sulfonyl group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents . The compound’s boiling and melting points, density, and other physical properties would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Characterization

The compound, while specific mentions in literature are scarce, is closely related to research on sulfonated derivatives of tetrahydronaphthylamine. One study focuses on the synthesis of sulfonated derivatives of 5,6,7,8-tetrahydro-1-naphthylamine and 5,6,7,8-tetrahydro-2-naphthylamine. This research highlights the complexity and variety of products that can be obtained through sulfonation processes, indicating a potential pathway for synthesizing the compound . The study also explores different methods to achieve sulfonation and subsequent derivatization, suggesting that similar methodologies could be applied to the synthesis and exploration of ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine derivatives (Courtin, 1981).

Applications in Dendrimer Synthesis

Another related research application is in the field of dendrimer synthesis. The study discusses the synthesis of sulfonimide-based dendrimers and dendrons with mixed branching motifs. The methodologies used for these syntheses, involving complex branching and functionalization strategies, could be applicable in manipulating ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine for the development of novel dendritic structures. This indicates its potential utility in creating high-functionality materials for various applications, including drug delivery systems and materials science (Kolotylo et al., 2019).

Development of Proton Exchange Membranes

Further research on sulfonated tetraamines, closely related to the structural features of ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine, explores their use in developing water-stable ionomers for proton exchange membrane fuel cells. This study showcases the synthesis of a novel sulfonated tetraamine and its application in creating high-performance ionomer membranes with excellent dimensional and hydrolytic stabilities, suggesting potential research avenues for the compound in energy storage and conversion technologies (Li et al., 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. Its biological activity would likely depend on its ability to interact with biological macromolecules, such as proteins or DNA, which in turn would depend on its molecular structure .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. Potential applications could be explored based on the compound’s reactivity and potential biological activity .

properties

IUPAC Name

4-chloro-2-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-12-8-9-16(15(10-12)19(20)21)24(22,23)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14,18H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHPVORXSHDACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine

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